molecular formula C7H9N3 B1524628 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile CAS No. 1185292-76-5

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

Cat. No.: B1524628
CAS No.: 1185292-76-5
M. Wt: 135.17 g/mol
InChI Key: VATJIQKCMWMOIF-UHFFFAOYSA-N
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Description

“2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile” is a chemical compound with the CAS Number: 1185292-76-5 . It has a molecular weight of 135.17 and its IUPAC name is (1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile . It is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3 . This indicates that the compound has a molecular structure with 7 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 135.17 .

Scientific Research Applications

Synthesis of Metallomacrocyclic Complexes

Research has shown the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, demonstrating the creation of monomer or dimer complexes depending on the solvent used. These complexes have been characterized through diffusion NMR studies and theoretical calculations, revealing their potential in understanding complex chemical structures and reactions (Guerrero et al., 2008).

Photoinduced Electron Transfer Reactions

Another study highlights the photoinduced electron transfer reaction of 3,3-Dimethyl-3H-pyrazoles, leading to the formation of solvent adducts through cyclopropene derivatives. This indicates the potential for using such compounds in photochemical applications and the study of electron transfer mechanisms (Miyagawa et al., 1997).

Catalysis and Arylation

Palladium(II) complexes bearing a pyrazolin-5-ylidene ligand have been synthesized and employed as catalysts for direct arylation, showcasing the role of these complexes in facilitating chemical reactions and their application in organic synthesis (Bernhammer & Huynh, 2012).

Lanthanide Complexes

The formation of strongly luminescent self-assembled heterodinuclear d−f complexes using segmental ligands containing heterocyclic imines and carboxamide binding units was studied. These findings could influence the development of new materials with specific photophysical properties (Piguet et al., 1996).

Safety and Hazards

The safety information for “2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJIQKCMWMOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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